N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Description
N-(3-Chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a nitro group at the meta position, a methyl group at the para position, and a 3-chlorophenylamine moiety. Its molecular formula is C₁₃H₁₁ClN₂O₄S, with a molecular weight of 326.76 g/mol. The compound exhibits a dihedral angle of 73.7° between the two aromatic rings, as determined by single-crystal X-ray diffraction, which influences its packing in the solid state through N–H⋯O hydrogen bonds forming inversion-related dimers . This structural feature may affect its solubility and reactivity compared to analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-5-6-12(8-13(9)16(17)18)21(19,20)15-11-4-2-3-10(14)7-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSBLENPNWHXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 3-position.
Coupling Reaction: The chlorinated product is then reacted with 3-chloroaniline in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(3-chlorophenyl)-4-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features contribute to the development of agents with antibacterial and anti-inflammatory properties. The presence of the nitro group enhances its pharmacological activity, making it a candidate for further modifications aimed at improving efficacy against specific targets.
Case Studies in Medicinal Applications
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, studies on various benzenesulfonamide derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anti-proliferative activity. Additionally, these compounds displayed selective toxicity over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times higher against cancer cell lines compared to normal breast cell lines .
- Antimicrobial Activity : The compound has also shown promise in combating bacterial infections. Studies revealed that certain derivatives exhibited inhibition rates of up to 80.69% against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, highlighting its potential as an alternative to traditional antibiotics .
Materials Science
In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into various formulations that require specific thermal and mechanical characteristics.
Biological Studies
This compound serves as an important probe in biochemical assays aimed at studying enzyme interactions and inhibition mechanisms. Its ability to inhibit carbonic anhydrases (CAs) has been linked to disrupted metabolic processes in both cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Cell Line/Pathogen | IC50/Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | Significant anti-proliferative effect; induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 50 μg/mL | Inhibition rate: up to 80.69% |
| Klebsiella pneumoniae | 50 μg/mL | Anti-biofilm activity: up to 79.46% |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anti-inflammatory effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function.
Comparison with Similar Compounds
Sulfonamides and related derivatives are widely studied for their structural diversity and applications in pharmaceuticals and materials science. Below is a detailed comparison of N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide with structurally or functionally related compounds:
Structural Analogues in the Sulfonamide Family
Key Observations :
- Nitro Group Position : The meta-nitro group in the target compound (vs. para in ) reduces symmetry and may alter reactivity in electrophilic substitution reactions.
- Electron Effects : Methoxy-substituted analogs exhibit increased electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in the target compound.
Functional Group Variants: Amides vs. Sulfonamides
N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW 320.74):
SU11274 (C₂₉H₃₂ClN₅O₃S, MW 582.12):
Heterocyclic Derivatives with 3-Chlorophenyl Moieties
- 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW 257.67): A phthalimide derivative used in polymer synthesis. The 3-chlorophenyl group improves thermal stability in polyimides .
- N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (PDB-ID 6FW0):
- A chromene-carboxamide inhibitor of MAO-B, highlighting the versatility of 3-chlorophenyl groups in enzyme binding .
Biological Activity
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group, which is crucial for its biological activity. The compound can be represented by the following structural formula:
Physical Properties
- Molecular Weight : 303.76 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Melting Point : Data not extensively documented
This compound exerts its biological effects primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, allowing the compound to bind to the active sites of various enzymes, leading to inhibition of their activity. This mechanism disrupts essential biochemical pathways, which can result in therapeutic effects such as antibacterial and anti-inflammatory actions.
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The compound inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacterial cell death, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
Studies have shown that this compound may also possess anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), it may reduce inflammation and pain associated with various conditions.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- In Vivo Efficacy : Animal models have shown that treatment with this compound resulted in significant reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes, offering insights into its potential as a lead compound for drug development .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds with enhanced biological activity. Its structural properties allow for modifications that can improve efficacy and selectivity against specific targets.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
